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molecular formula C11H20N2O2 B8376779 1-Methyl-3-(1-(4-oxocyclohexyl)propyl)urea

1-Methyl-3-(1-(4-oxocyclohexyl)propyl)urea

Cat. No. B8376779
M. Wt: 212.29 g/mol
InChI Key: RYJRGSSTSYKZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518969B2

Procedure details

Into a 50 mL round-bottom flask was placed a solution of 1-(1-1,4-dioxaspiro[4.5]decan-8-ylpropyl)-3-methylurea (as prepared in the previous step, 48 mg, 0.19 mmol, 1.00 equiv) in CH3CN (2 mL), hydrogen chloride (aq, 2M) (2 mL). The resulting solution was stirred for 2 h at room temperature. The pH value of the solution was adjusted to 8 with potassium carbonate (1 mol/L). The resulting solution was extracted with 3×10 mL of dichloromethane. The organic layers were combined, dried over anhydrous sodium sulfate and concentrated under vacuum. The title compound was obtained as a yellow solid.
Name
1-(1-1,4-dioxaspiro[4.5]decan-8-ylpropyl)-3-methylurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([CH:11]([NH:14][C:15]([NH:17][CH3:18])=[O:16])[CH2:12][CH3:13])[CH2:7][CH2:6]2)[O:4]CC1.Cl.C(=O)([O-])[O-].[K+].[K+]>CC#N>[CH3:18][NH:17][C:15]([NH:14][CH:11]([CH:8]1[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]1)[CH2:12][CH3:13])=[O:16] |f:2.3.4|

Inputs

Step One
Name
1-(1-1,4-dioxaspiro[4.5]decan-8-ylpropyl)-3-methylurea
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)C(CC)NC(=O)NC
Name
Quantity
2 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 mL round-bottom flask was placed
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×10 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC(=O)NC(CC)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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